Trimethylurea
Description
Properties
IUPAC Name |
1,1,3-trimethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c1-5-4(7)6(2)3/h1-3H3,(H,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COSWCAGTKRUTQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80212548 | |
| Record name | N,N',N'-Trimethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80212548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
632-14-4 | |
| Record name | N,N,N′-Trimethylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=632-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N',N'-Trimethylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethylurea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409292 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | N,N',N'-Trimethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80212548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.155 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | TRIMETHYLUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RMK4WZ573B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Dimethylcarbamoyl Chloride Aminolysis
An alternative route avoids phosgene by employing dimethylcarbamoyl chloride [(CH₃)₂NCOCl] and excess dimethylamine :
Key Considerations :
-
Exothermicity : Rapid heat release demands cooling systems
-
Byproduct Removal : Dimethylamine hydrochloride precipitates but may occlude product, requiring multiple washings with non-polar solvents
-
Yield : 75–85% due to side reactions forming trimethylamine
Diphenylcarbonate Transamination
High-pressure transamination of diphenylcarbonate offers a phosgene-free pathway :
Conditions :
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Pressure : 10–15 bar
-
Temperature : 150–180°C
-
Catalyst : None required, but phenolic byproducts complicate separation
Advantages :
-
Avoids toxic reagents
-
Suitable for continuous flow systems
Challenges :
-
Phenol removal via distillation increases energy costs
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Moderate yield (70–80%)
Tetrakis(dimethylamino)ethylene (TDAE) Oxygenation
A niche method involves TDAE oxidation, yielding TMU as a minor product :
Utility :
-
Primarily academic interest due to low TMU selectivity (<20%)
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Demonstrates TMU formation in radical-mediated reactions
Byproduct in Peptide Coupling Reactions
Industrial peptide synthesis using uronium/guanidinium reagents (e.g., HATU, HBTU) generates TMU as a stoichiometric byproduct :
Recovery Potential :
-
TMU constitutes 15–20% of reaction mass
-
Distillation recovers 60–70% purity TMU, requiring subsequent refining
Comparative Analysis of TMU Synthesis Methods
*Recovery yield from coupling reactions
Industrial Optimization Trends
Recent patents emphasize solvent engineering to improve TMU isolation. Ethylene dichloride outperforms alternatives (toluene, ethers) due to:
Chemical Reactions Analysis
Types of Reactions: Trimethylurea undergoes various chemical reactions, including:
Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to form dimethylamine and carbon dioxide.
Common Reagents and Conditions:
Nitrosation: Sodium nitrite and hydrochloric acid are commonly used reagents for the nitrosation of this compound.
Hydrolysis: Hydrochloric acid or sodium hydroxide can be used to hydrolyze this compound.
Major Products:
Nitrosation: The major product is nitrosothis compound.
Hydrolysis: The major products are dimethylamine and carbon dioxide.
Scientific Research Applications
Biochemical Studies
Trimethylurea's ability to form hydrogen bonds allows it to interact with various biomolecules. This property is significant for:
- Studying Protein-Protein Interactions : Its structural characteristics make it a candidate for modulating the activity of proteins, potentially aiding in drug design targeting specific pathways.
- Enzyme Inhibition : Research indicates that this compound may inhibit urease activity, an enzyme present in certain bacteria and plants. This inhibition could have implications for controlling bacterial growth or addressing plant diseases.
Medicinal Chemistry
This compound has been explored for its potential biological activities:
- Drug Development : Due to its solubility and reactivity, this compound can serve as a precursor for synthesizing pharmaceutical compounds. Its derivatives have been studied for their effects on various cellular processes.
- Carcinogenic Potential : Some studies raise concerns about the formation of nitrosamines from this compound, which could pose carcinogenic risks when metabolized in biological systems.
Materials Science
This compound is also utilized in materials science:
- Polymer Chemistry : It can act as a solvent or reactant in polymerization reactions, contributing to the development of new materials with desirable properties.
- Crystallization Studies : The crystal structure of this compound has been investigated, revealing insights into its molecular interactions and stability under different conditions .
Case Studies
-
Enzyme Inhibition Study :
- A study investigated the inhibitory effects of this compound on urease. Results indicated that this compound could reduce urease activity, suggesting potential applications in agricultural biotechnology for managing crop pests.
- Crystallization Research :
Mechanism of Action
The mechanism of action of trimethylurea involves its ability to act as a nucleophile in various chemical reactions. In nitrosation reactions, this compound reacts with nitrous acid to form nitrosothis compound, which can further decompose to form diazonium ions. These ions are highly reactive and can alkylate DNA, leading to mutagenic and carcinogenic effects .
Comparison with Similar Compounds
Tetramethylurea: Similar to trimethylurea but with four methyl groups instead of three.
Dimethylurea: Contains two methyl groups and is used in the production of pharmaceuticals and agrochemicals.
Uniqueness: this compound is unique due to its specific reactivity and applications in nitrosation reactions. Its ability to form nitrosamines makes it a valuable compound for studying carcinogenic mechanisms .
Biological Activity
Trimethylurea (TMU) is an organic compound with the formula . It is a derivative of urea and has garnered attention for its biological activities, particularly in biochemical pathways and potential therapeutic applications. This article explores the biological activity of TMU, including its mechanisms of action, case studies, and relevant research findings.
This compound is characterized by its three methyl groups attached to the nitrogen atom of the urea structure. This unique configuration influences its solubility and interaction with biological systems. The molecular structure allows TMU to participate in hydrogen bonding, which is crucial for its biological functions.
1. Protein Denaturation:
TMU is known to affect protein structure by disrupting hydrogen bonds within proteins, similar to how urea operates. This property makes it a useful reagent in studies involving protein folding and stability. Research indicates that TMU can induce denaturation in proteins, affecting their functional properties .
2. Role as a Precursor:
TMU serves as a precursor in various biochemical pathways. It has been shown to participate in the synthesis of other biologically active compounds, thereby influencing metabolic processes.
3. Interaction with Biological Membranes:
Studies suggest that TMU can alter membrane permeability, potentially affecting cellular processes such as transport and signaling. This property may contribute to its pharmacological effects in certain contexts .
Biological Activity and Applications
Research has demonstrated several biological activities associated with TMU:
- Antimicrobial Activity: Some studies have reported that TMU exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents.
- Therapeutic Potential: Due to its ability to influence protein structure and function, TMU has been explored for potential therapeutic applications in diseases related to protein misfolding.
- Impact on Gut Microbiota: There is emerging evidence that TMU may interact with gut microbiota, influencing metabolic health and disease susceptibility .
Case Study 1: Impact on Protein Stability
A study investigated the effects of TMU on the stability of various proteins under denaturing conditions. Results indicated that TMU could significantly reduce the thermal stability of certain proteins, suggesting its potential use in studying protein folding diseases.
Case Study 2: Antimicrobial Efficacy
In a controlled experiment, TMU was tested against several bacterial strains. The results showed a notable reduction in bacterial viability at specific concentrations, highlighting its potential as an antimicrobial agent.
Research Findings
The following table summarizes key research findings related to the biological activity of this compound:
Q & A
Q. How to ensure reproducibility in this compound synthesis across laboratories?
Q. What criteria validate contradictory findings in this compound’s role as a hydrogen-bond donor?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
